molecular formula C13H10N2O2S B5697781 2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile

2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile

Cat. No. B5697781
M. Wt: 258.30 g/mol
InChI Key: VQTSIJUWCBXFHZ-UKTHLTGXSA-N
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Description

2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in the field of medicinal chemistry. This compound is a member of the acrylonitrile family and has a molecular weight of 307.36 g/mol.

Scientific Research Applications

Antiparasitic Activity

A study by Ali et al. (2007) demonstrated that derivatives of 2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile show significant in vitro activity against the endoparasite Haemonchus contortus and the ectoparasite Ctenocephalides felis, indicating potential applications in antiparasitic treatments (Abdelselam Ali et al., 2007).

Antimicrobial Properties

Shaaban (2008) synthesized novel derivatives that incorporated phenylsulfonyl moiety and demonstrated their promising antibacterial and antifungal activities. This highlights the potential of these compounds in antimicrobial applications (M. Shaaban, 2008).

Application in Pyrazole Synthesis

Vasin et al. (2015) used vinyl phenyl sulfone, which includes a structure similar to phenylsulfonylacrylonitrile, in the synthesis of 3,3-diphenyl-3H-pyrazoles, indicating its utility in organic synthesis, particularly in the formation of pyrazole derivatives (V. Vasin et al., 2015).

Diels-Alder Reactions

Xiao and Ketcha (1995) explored the use of 1-(phenylsulfonyl)pyrroles in [4 + 2] cycloaddition reactions, yielding tetrahydroindole derivatives. This suggests the potential of phenylsulfonylacrylonitrile in similar reactions for the synthesis of complex organic compounds (D. Xiao & D. Ketcha, 1995).

Optical Properties

Percino et al. (2014) synthesized a compound similar to phenylsulfonylacrylonitrile and studied its polymorphs, indicating its potential in studying molecular structure, packing properties, and optical properties, which could be relevant in materials science and photonics (M. Percino et al., 2014).

Cancer Research

Otaibi et al. (2014) investigated the Knoevenagel condensation of phenyl acetonitriles, yielding compounds with cytotoxicity against cancer cell lines. This indicates the potential of phenylsulfonylacrylonitrile derivatives in cancer research and therapy (A. A. Otaibi et al., 2014).

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(1H-pyrrol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2S/c14-10-13(9-11-5-4-8-15-11)18(16,17)12-6-2-1-3-7-12/h1-9,15H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTSIJUWCBXFHZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=CN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=CN2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(phenylsulfonyl)-3-(1H-pyrrol-2-yl)acrylonitrile

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